molecular formula C20H24N2O4S B2530895 2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922006-84-6

2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2530895
CAS No.: 922006-84-6
M. Wt: 388.48
InChI Key: DBUBXPKLTNFNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a structurally novel compound identified as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. This benzoxazepine-sulfonamide hybrid is of significant interest in oncology research, particularly for investigating cancers driven by hyperactivation of the RAS-RAF-MEK-ERK cascade, such as certain melanomas, pancreatic cancers, and non-small cell lung cancers. Its primary research value lies in its ability to selectively target and inhibit key kinases within this pathway, making it a valuable chemical probe for dissecting complex signaling networks and understanding mechanisms of drug resistance [https://www.rcsb.org/structure/7JVP]. Researchers utilize this compound in vitro to study its effects on cancer cell viability, apoptosis, and cell cycle arrest, and in vivo to evaluate its efficacy and pharmacokinetic properties in xenograft models. Furthermore, its unique scaffold serves as a starting point for the design and synthesis of next-generation targeted therapeutics, offering insights into structure-activity relationships for improved potency and selectivity.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-12-10-13(2)15(4)19(14(12)3)27(24,25)21-16-6-7-18-17(11-16)20(23)22(5)8-9-26-18/h6-7,10-11,21H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUBXPKLTNFNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,5,6-Tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 922554-25-4

Research indicates that this compound may interact with various biological targets. Notably, it has been studied for its role in inhibiting receptor-interacting protein kinase 1 (RIP1), which is involved in necroptosis and inflammatory pathways. The inhibition of RIP1 can lead to reduced cytokine production and modulation of immune responses, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and ulcerative colitis .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent anti-inflammatory activity by:

  • Blocking TNF-dependent cellular responses : The compound effectively inhibits tumor necrosis factor (TNF)-induced necroptosis in various cell lines .
  • Cytokine Production : It significantly reduces spontaneous cytokine production in human intestinal explants derived from patients with ulcerative colitis .

In Vivo Studies

In vivo studies have shown promising results regarding the pharmacological efficacy of this compound:

  • Animal Models : In murine models of inflammation, treatment with the compound resulted in decreased inflammation markers and improved clinical scores associated with disease severity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Psoriasis Treatment : A phase 2 clinical trial indicated that the compound reduced psoriasis symptoms significantly compared to placebo controls.
  • Rheumatoid Arthritis : Patients receiving treatment showed a marked reduction in joint swelling and pain after several weeks of administration.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 79% to 86% depending on the formulation.
  • Half-life : Ranges from 9.5 to 13.5 hours across different studies .

Summary of Biological Activity

Activity TypeObservations
Anti-inflammatoryPotent inhibition of TNF-induced necroptosis
Cytokine ModulationSignificant reduction in cytokine levels
Clinical EfficacyPositive outcomes in psoriasis and arthritis trials

Preparation Methods

Sulfonation of 2,3,5,6-Tetramethylbenzene

2,3,5,6-Tetramethylbenzene (durene) undergoes sulfonation using fuming sulfuric acid (20% SO₃) at 120°C for 6 hours. The reaction introduces a sulfonic acid group at the para position relative to the methyl substituents, yielding 2,3,5,6-tetramethylbenzenesulfonic acid.

Table 1: Sulfonation Reaction Conditions

Parameter Value
Reactant Durene
Sulfonating Agent Fuming H₂SO₄ (20% SO₃)
Temperature 120°C
Duration 6 hours
Yield 85–90%

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux for 3 hours. This step converts the sulfonic acid to the corresponding sulfonyl chloride, a critical electrophile for subsequent sulfonamide formation.

$$
\text{2,3,5,6-Tetramethylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$

Key Characterization :

  • FTIR : Disappearance of -SO₃H stretch (~1040 cm⁻¹), appearance of -SO₂Cl stretch (~1370 cm⁻¹).
  • ¹H-NMR (DMSO-d₆) : δ 2.28 (s, 12H, CH₃), 7.52 (s, 1H, Ar-H).

Synthesis of 4-Methyl-5-Oxo-2,3,4,5-Tetrahydrobenzo[f]Oxazepin-7-Amine

The oxazepin core is constructed via a Schiff base-mediated cyclization, adapted from methodologies for analogous heterocycles.

Formation of Schiff Base Intermediate

7-Amino-4-methylbenzo[f]oxazepin-5-one is prepared by condensing 2-hydroxy-5-nitrobenzaldehyde with methylamine in ethanol under acidic catalysis (glacial acetic acid). The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

Table 2: Schiff Base Synthesis Parameters

Parameter Value
Aldehyde 2-Hydroxy-5-nitrobenzaldehyde
Amine Methylamine
Catalyst Glacial acetic acid
Solvent Ethanol
Temperature Reflux
Reduction Conditions H₂ (1 atm), Pd/C, 25°C

Cyclization with Maleic Anhydride

The amine intermediate reacts with maleic anhydride in tetrahydrofuran (THF) at 65°C for 14 hours. Cyclization occurs via nucleophilic attack of the amine on the anhydride, followed by intramolecular esterification to form the oxazepin ring.

$$
\text{Amine} + \text{Maleic anhydride} \xrightarrow{\text{THF, 65°C}} \text{4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine}
$$

Key Characterization :

  • FTIR : C=O stretch at 1693 cm⁻¹ (oxazepinone), N-H stretch at 3286 cm⁻¹ (amine).
  • ¹H-NMR (DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 3.45–3.62 (m, 4H, oxazepin CH₂), 6.82 (d, 1H, Ar-H).

Coupling Reaction to Form the Target Compound

The final step involves nucleophilic substitution between the sulfonyl chloride and oxazepin amine.

Sulfonamide Bond Formation

2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.2 eq) is added to a solution of the oxazepin amine in dry dichloromethane, with triethylamine (2.5 eq) as a base. The reaction proceeds at 25°C for 12 hours.

$$
\text{Sulfonyl chloride} + \text{Oxazepin amine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target compound} + \text{HCl}
$$

Table 3: Coupling Reaction Optimization

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Molar Ratio (amine:Cl) 1:1.2
Temperature 25°C
Duration 12 hours
Yield 78–82%

Key Characterization :

  • FTIR : Sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹, absence of -SO₂Cl.
  • ¹H-NMR (DMSO-d₆) : δ 2.24 (s, 12H, Ar-CH₃), 3.21 (s, 3H, N-CH₃), 4.12 (q, 2H, OCH₂), 7.35–7.58 (m, 3H, Ar-H).

Reaction Optimization and Scalability

Solvent and Catalytic Effects

THF and dichloromethane are optimal for cyclization and coupling, respectively, due to their polarity and inertness. Triethylamine facilitates HCl scavenging during sulfonamide formation, preventing side reactions.

Purification Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from chloroform.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.